molecular formula C8H8O4 B1329674 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid CAS No. 480-65-9

4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid

Cat. No. B1329674
CAS RN: 480-65-9
M. Wt: 168.15 g/mol
InChI Key: QOADIMYPCZMZSG-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid is a chemical compound that belongs to the class of 2H-pyran derivatives. These compounds are characterized by a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom and five carbon atoms. The 2H denotes the presence of a hydrogen atom at the second position of the ring, indicating a particular structural isomer. The compound also features methyl groups at the 4 and 6 positions, an oxo group (a carbonyl group) at the 2 position, and a carboxylic acid group at the 5 position.

Synthesis Analysis

The synthesis of related 2H-pyran derivatives has been explored in various studies. For instance, the synthesis of highly functionalized 2-cyclohexenonedicarboxylates from substituted 2,2-dimethyl-2H-pyran-5-carboxylates through Michael-Wittig condensations is reported . Although the specific compound of interest is not synthesized in this study, the methodologies applied for the synthesis of similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 2H-pyran derivatives has been the subject of various investigations. For example, the crystal structure of a related compound, 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, was analyzed using X-ray diffraction, revealing that the molecule exists as a racemate of two enantiomeric endo stereomers . This suggests that the molecular structure of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid could also exhibit interesting stereochemical properties.

Chemical Reactions Analysis

The reactivity of 2H-pyran derivatives can be quite diverse. In the context of the Michael-Wittig reaction, these compounds can undergo condensation to form various diastereomers and enol forms . The presence of the carboxylic acid group in the compound of interest could also allow for further functionalization through reactions typical for carboxylic acids, such as esterification or amidation.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid are not detailed in the provided papers, we can infer from related compounds that these properties would likely include moderate solubility in organic solvents, potential for hydrogen bonding due to the carboxylic acid group, and the presence of distinct spectroscopic features such as NMR and IR peaks corresponding to the functional groups present in the molecule .

Scientific Research Applications

Crystal Structure Analysis

The structure of related compounds to 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid has been investigated using single crystal X-ray diffraction analysis. This includes the study of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, revealing its molecular form as the endo isomer and the crystal as a racemate of two enantiomeric endo stereomers. Quantum-chemical calculations supported these findings (Kovalskyi et al., 2011).

Synthesis of Heterocycles

Synthesis methods involving similar compounds have been developed, such as the efficient synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates. This process involves ring opening of methyl 3-amino-6-aryl-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylates by alkoxide ions, showcasing the versatility of pyran derivatives in organic synthesis (Sahu et al., 2015).

Polyaddition Reactions

Research into polyaddition reactions involving 3,4-dihydro-2,5-dimethyl-2H-pyran-2-carbaldehyde, a compound closely related to 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid, has been conducted. These studies focus on oxidation and self-condensation reactions, contributing to the understanding of polymer chemistry and the potential applications of pyran derivatives in this field (Maślińska-Solich et al., 1995).

Novel Michael-W

ittig ReactionsThe compound has been utilized in novel Michael-Wittig reactions. For example, methyl 3-oxo-4-(triphenylarsoranylidene)butanoate and substituted 2H-pyran-5-carboxylates were used to synthesize highly functionalized 2-cyclohexenonedicarboxylates. This showcases its application in the synthesis of complex organic molecules, contributing to the field of organic synthesis and chemical engineering (Moorhoff, 1997).

Safety And Hazards

Sigma-Aldrich provides this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2,4-dimethyl-6-oxopyran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-4-3-6(9)12-5(2)7(4)8(10)11/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOADIMYPCZMZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197386
Record name 4,6-Dimethyl-5-formylpyran-2-one
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid

CAS RN

480-65-9
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Record name 4,6-Dimethyl-5-formylpyran-2-one
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Record name 4,6-dimethyl-5-formylpyran-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
HL Gingrich, DM Roush… - The Journal of Organic …, 1983 - ACS Publications
Previously,-pyrones have beenused as dienes in cycloaddition reactions with enamines to form adducts that, upon eliminationof carbon dioxide via a cycloreversion reaction and …
Number of citations: 25 pubs.acs.org
Y Anghelova, C Ivanov, E Dimitrova - Synthetic Communications, 1983 - Taylor & Francis
Condensation of the Ethyl Ester of 4,6-Dimethyl-2-OXO-2H-Pyran-5-Carboxylic Acid With Aromatic Aldehydes Page 1 SYNTHETIC GONMUNICATIONS, 13(6), 515-522 (1983) …
Number of citations: 2 www.tandfonline.com
A Raoof, P Depledge, NM Hamilton… - Journal of medicinal …, 2013 - ACS Publications
The recently discovered enzyme tyrosyl-DNA phosphodiesterase 2 (TDP2) has been implicated in the topoisomerase-mediated repair of DNA damage. In the clinical setting, it has been …
Number of citations: 67 pubs.acs.org
CM Maragos, Y Uchiyama, N Kobayashi, F Kominato… - Toxins, 2019 - mdpi.com
Citreoviridin (CTV) in an inhibitor of mitochondrial ATPase that has been isolated from molded yellow rice and linked to the human disease Shoshin-kakke (acute cardiac beriberi). The …
Number of citations: 3 www.mdpi.com
RZ Lytvyn, AO Neshchadin, KY Pitkovych, YI Horak… - Tetrahedron …, 2016 - Elsevier
A simple and practical procedure was proposed for the synthesis of 3-arylpyran-2-ones from the reaction of pyran-2-ones and arenediazonium chlorides under Meerwein reaction …
Number of citations: 7 www.sciencedirect.com

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